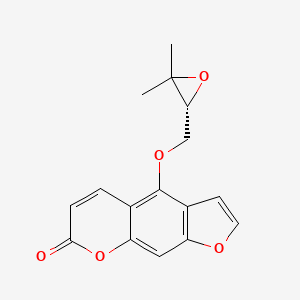

Oxypeucedanin (Standard)

Descripción

4-[(3,3-Dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one has been reported in Citrus medica, Prangos latiloba, and other organisms with data available.

Propiedades

IUPAC Name |

4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAGQHZOLRFCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Oxypeucedanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

737-52-0, 3173-02-2 | |

| Record name | Oxypeucadanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737520 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(3,3-dimethyloxiranyl)methoxy]-7H-Furo[3,2-g][1]benzopyran-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYPEUCEDANIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8MV76MSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (R)-Oxypeucedanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104 - 105 °C | |

| Record name | (R)-Oxypeucedanin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Oxypeucedanin Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin is a naturally occurring furanocoumarin, a class of organic compounds characterized by a furan ring fused with a coumarin moiety.[1][2][3] It is predominantly isolated from plants of the Apiaceae and Rutaceae families, such as Angelica dahurica.[1][4] This document provides a comprehensive overview of the physical and chemical properties of the Oxypeucedanin standard, intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields. The information is presented with a focus on clarity and practical application, including detailed experimental protocols and visual representations of its biological activity.

Physicochemical Properties

The physical and chemical characteristics of Oxypeucedanin and its hydrate form are summarized below. This data is essential for its handling, formulation, and analysis in a laboratory setting.

Table 1: General and Physical Properties of Oxypeucedanin and Oxypeucedanin Hydrate

| Property | Oxypeucedanin | Oxypeucedanin Hydrate |

| Systematic Name | 4-[[(2S)-3,3-dimethyloxiran-2-yl]methoxy]-7H-furo[3,2-g][1]benzopyran-7-one | 4-[(2R)-2,3-dihydroxy-3-methylbutoxy]-7H-furo[3,2-g][1]benzopyran-7-one |

| Synonyms | (-)-Oxypeucedanin | (+)-Aviprin, Prangol, Prangolarin hydrate |

| CAS Number | 737-52-0, 26091-73-6 | 2643-85-8, 133164-11-1 |

| Chemical Formula | C₁₆H₁₄O₅ | C₁₆H₁₆O₆ |

| Molecular Weight | 286.28 g/mol | 304.3 g/mol |

| Appearance | Solid | Solid, white crystals |

| Melting Point | 141-142 °C | 104-105 °C ((R)-Oxypeucedanin) |

| Boiling Point | 469.5 ± 45.0 °C (Predicted) | Not Available |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) | Not Available |

| Purity | - | ≥98% |

Table 2: Solubility and Spectroscopic Data of Oxypeucedanin and Oxypeucedanin Hydrate

| Property | Value |

| Solubility (Oxypeucedanin) | Soluble in DMSO, acetonitrile, and chloroform. |

| Solubility (Oxypeucedanin Hydrate) | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.33 mg/mL. Sparingly soluble in aqueous buffers. |

| UV/Vis Maximum Absorbance (λmax) | 222, 251, 260, 269, 310 nm |

| ¹H NMR | Signals at δ 8.23, 7.64, 7.22, 6.98, 6.34, 4.61, 4.47, 3.25, 1.36, 1.11 ppm (in CDCl₃) |

| Mass Spectrometry (EI-MS) | m/z 286 [M]⁺, 202 [M-5-subst.]⁺, 85 [5-subst.]⁺ |

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols are based on standard laboratory practices for the analysis of natural products.

Melting Point Determination (Capillary Method)

The melting point of Oxypeucedanin can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the crystalline Oxypeucedanin standard is finely powdered.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased at a steady rate (e.g., 2 °C/min) near the expected melting point.

-

Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted. A narrow melting range is indicative of high purity.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.

-

System Preparation: An excess amount of Oxypeucedanin is added to a known volume of the solvent (e.g., DMSO, ethanol, water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

-

Concentration Analysis: The concentration of Oxypeucedanin in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance, which is a characteristic property of the compound's chromophores.

-

Sample Preparation: A stock solution of Oxypeucedanin is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol). A series of dilutions are then made to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).

-

Baseline Correction: The spectrophotometer is zeroed using a cuvette containing the pure solvent.

-

Spectrum Acquisition: The UV-Vis spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-

Sample Preparation: Approximately 5-10 mg of the Oxypeucedanin standard is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction). The chemical shifts (δ), coupling constants (J), and correlations are then analyzed to confirm the chemical structure of Oxypeucedanin.

Biological Activity and Signaling Pathways

Oxypeucedanin has been reported to exhibit a range of biological activities, including antimicrobial and anticancer effects. Notably, its pro-apoptotic activity in cancer cells has been a subject of investigation.

Apoptosis Induction Pathway

Oxypeucedanin has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, leading to changes in the mitochondrial membrane potential and subsequent activation of caspases.

Caption: Intrinsic apoptosis pathway induced by Oxypeucedanin.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening the biological activity of Oxypeucedanin.

Caption: General experimental workflow for bioactivity screening.

Stability and Storage

For long-term preservation of its chemical integrity, Oxypeucedanin standard should be stored at temperatures below -15°C, protected from light. Oxypeucedanin hydrate is reported to be stable for at least 4 years when stored at -20°C. Aqueous solutions are not recommended for storage for more than one day.

Conclusion

This technical guide provides a detailed summary of the physical and chemical properties of the Oxypeucedanin standard, along with standard experimental protocols for their determination. The inclusion of its pro-apoptotic activity and a general workflow for its biological evaluation aims to support researchers in their ongoing and future investigations into the therapeutic potential of this natural compound. The provided data and methodologies are crucial for ensuring the accuracy and reproducibility of experimental results in the fields of natural product chemistry, pharmacology, and drug development.

References

Oxypeucedanin from Angelica dahurica: A Technical Guide to Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Oxypeucedanin, a linear furanocoumarin with significant therapeutic potential. The focus is on its primary natural source, Angelica dahurica, detailing its abundance and various extraction methodologies. This document synthesizes current scientific literature to offer detailed experimental protocols, quantitative data, and visual workflows to aid in research and development.

Introduction to Oxypeucedanin and Angelica dahurica

Oxypeucedanin is a naturally occurring furanocoumarin recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, antiproliferative, and cytotoxic effects[1][2][3][4]. Structurally, it contains an epoxide ring, which contributes to its bioactivity[1]. This compound is found in several plant families, most notably Apiaceae and Rutaceae.

Among the various natural sources, the root of Angelica dahurica (Fisch. ex Hoffm.) Benth. & Hook.f. ex Franch. & Sav., known as "Baizhi" in traditional Chinese medicine, is considered the richest and most studied source of Oxypeucedanin. The plant's roots contain a diverse array of bioactive coumarins, with Oxypeucedanin being a major constituent. This has made A. dahurica a focal point for the extraction and isolation of this promising compound for pharmacological research.

Natural Sources of Oxypeucedanin

While Angelica dahurica is a principal source, Oxypeucedanin has been isolated from other genera as well. The Apiaceae family, in particular, features several species containing this compound.

Table 1: Natural Plant Sources of Oxypeucedanin

| Family | Genus | Species | Plant Part | Reference |

|---|---|---|---|---|

| Apiaceae | Angelica | dahurica | Root | |

| Apiaceae | Angelica | archangelica | Not specified | |

| Apiaceae | Prangos | ferulacea | Root | |

| Apiaceae | Ferulago | angulata | Not specified | |

| Apiaceae | Peucedanum | cervaria | Fruit |

| Rutaceae | Citrus | spp. | Essential Oils | |

Extraction of Oxypeucedanin from Angelica dahurica

The extraction of Oxypeucedanin from A. dahurica roots has been accomplished using a variety of solvents and techniques. The choice of method significantly impacts the yield and purity of the final product. Methanolic and ethyl acetate extracts of A. dahurica roots are noted to be particularly rich in Oxypeucedanin.

3.1. Conventional Solvent Extraction

Traditional methods like maceration, reflux, and Soxhlet extraction are commonly employed. Solvents such as methanol, ethanol, and acetone are frequently used. For instance, dried A. dahurica roots extracted with methanol under reflux yielded a crude extract from which Oxypeucedanin was later isolated. The amount of Oxypeucedanin in the methanolic extract of A. dahurica radix can range from 0.066 to 3.0 mg/g.

3.2. Advanced Extraction Methods

Modern techniques have been developed to improve efficiency and yield.

-

Ultrasonic-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction. UAE has been shown to be highly effective for extracting coumarins from plant matrices.

-

Ionic Liquid (IL) Extraction: Ionic liquids are considered green solvents and have demonstrated outstanding performance in extracting Oxypeucedanin hydrate and byakangelicin from A. dahurica. A study using [Bmim]Tf2N under optimized conditions (solvent/solid ratio 8:1, 60°C, 180 min) achieved an extraction yield of 98.06% for Oxypeucedanin hydrate.

-

Deep Eutectic Solvents (DES): DES, another class of green solvents, have also been successfully used for the ultrasonic-assisted extraction of various coumarins, including Oxypeucedanin, from A. dahurica.

Table 2: Quantitative Yield of Oxypeucedanin from Angelica dahurica using Various Methods

| Extraction Method | Solvent | Plant Part | Oxypeucedanin Content | Reference |

|---|---|---|---|---|

| Methanolic Extraction | Methanol | Root | 1.5–3.0 mg/g | |

| HPLC-DAD-ESI-MS Analysis | Water (Boiled) | Root | 15 µg/mL | |

| HPLC-DAD-ESI-MS Analysis | Soybean Oil (Fried) | Root | 8 µg/mL | |

| Ionic Liquid Extraction ([Bmim]Tf2N) | [Bmim]Tf2N | Root | 98.06% Yield (Oxypeucedanin Hydrate) | |

| UPLC Analysis | Not specified | Root | Mean content of 2.844 mg/g |

| 95% Ethanol Extraction | 95% Ethanol | Root | 0.12% in raw material (Oxypeucedanin Hydrate) | |

Experimental Protocols

4.1. General Protocol for Solvent Extraction, Fractionation, and Isolation

This protocol is a synthesized methodology based on common practices described in the literature for isolating Oxypeucedanin from A. dahurica roots.

1. Preparation of Plant Material:

- Obtain dried roots of Angelica dahurica.

- Crush and pulverize the roots into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

- Weigh the powdered root material (e.g., 800 g).

- Place the powder in a large flask and add methanol (e.g., 3-5 L).

- Perform extraction under reflux for 2-3 hours. Repeat this process 2-3 times to ensure exhaustive extraction.

- Combine the methanolic extracts and evaporate the solvent in vacuo using a rotary evaporator to obtain the crude methanolic extract.

3. Fractionation:

- Suspend the crude methanolic extract in water.

- Perform liquid-liquid partitioning by successively extracting the aqueous suspension with solvents of increasing polarity. A common sequence is ethyl acetate (EtOAc) followed by n-butanol.

- Collect the different solvent layers (EtOAc fraction, n-butanol fraction, and remaining aqueous fraction). The ethyl acetate-soluble fraction is known to be the richest source of Oxypeucedanin.

- Concentrate each fraction by evaporating the solvent.

4. Isolation and Purification by Chromatography:

- Subject the concentrated ethyl acetate fraction to column chromatography (CC) over silica gel.

- Elute the column with a gradient solvent system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:EtOAc gradients).

- Collect fractions and monitor them using Thin-Layer Chromatography (TLC).

- Combine fractions that show similar TLC profiles and contain the target compound.

- Further purify the combined fractions using additional chromatographic techniques such as Sephadex LH-20 column chromatography or recrystallization to obtain pure Oxypeucedanin.

5. Structure Elucidation:

- Confirm the identity and purity of the isolated compound using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

4.2. Experimental Workflow Diagram

Caption: Workflow for the extraction and isolation of Oxypeucedanin from Angelica dahurica.

Biological Activities and Related Pathways

Oxypeucedanin exhibits a range of pharmacological effects, suggesting its interaction with multiple biological pathways. While detailed signaling pathway diagrams from the literature are sparse, its established bioactivities point towards mechanisms involving the modulation of inflammatory and cell cycle pathways.

-

Anti-inflammatory Activity: Oxypeucedanin and its derivatives can suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). This suggests interference with inflammatory signaling cascades, such as the NF-κB pathway, which is a key regulator of these inflammatory mediators.

-

Antiproliferative and Cytotoxic Activity: The compound has been shown to inhibit the growth of cancer cells, such as human hepatoma cells. Its mechanism involves inducing cell cycle arrest at the G2/M phase, potentially through the modulation of cell cycle regulatory proteins.

5.1. Logical Diagram of Oxypeucedanin's Bioactivities

References

A Technical Guide to the Biosynthesis of Oxypeucedanin in Plants

Executive Summary: Oxypeucedanin is a linear furanocoumarin, a class of plant secondary metabolites known for their diverse biological activities and roles in plant defense.[1][2][3] Structurally, it features a characteristic epoxide ring, which contributes to its bioactivity.[1][3] The biosynthesis of oxypeucedanin is an intricate process originating from the phenylpropanoid pathway and involving a series of enzymatic reactions, primarily catalyzed by Cytochrome P450 monooxygenases (CYP450s) and prenyltransferases. This document provides a detailed overview of the biosynthetic pathway, key enzymatic steps, regulatory mechanisms, and the experimental methodologies employed to elucidate this complex process. It is intended for researchers, scientists, and professionals in the fields of plant biochemistry, natural product chemistry, and drug development.

The Biosynthesis Pathway of Oxypeucedanin

The formation of oxypeucedanin is a multi-step process that begins with the general phenylpropanoid pathway, leading to the synthesis of the core coumarin structure, which is then modified to form the furanocoumarin backbone. Subsequent specific modifications yield oxypeucedanin.

The journey begins with the amino acid L-phenylalanine.

-

Deamination: Phenylalanine is converted to cinnamic acid by the enzyme Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation: Cinnamic acid is hydroxylated to produce p-coumaric acid, a reaction catalyzed by Cinnamate-4-Hydroxylase (C4H) , a CYP450 enzyme.

-

Ortho-hydroxylation and Cyclization: p-Coumaric acid undergoes ortho-hydroxylation at the C2 position, followed by a trans/cis isomerization and spontaneous lactonization (ring closure) to form umbelliferone (7-hydroxycoumarin). Umbelliferone is the foundational structure for the biosynthesis of most furanocoumarins.

Umbelliferone serves as the substrate for the creation of the furan ring, which defines furanocoumarins. This process involves two key steps: prenylation and oxidative cyclization.

-

Prenylation: A dimethylallyl pyrophosphate (DMAPP) group, derived from the mevalonic acid pathway, is attached to the C6 position of umbelliferone. This reaction is catalyzed by a prenyltransferase (PT) , resulting in the formation of demethylsuberosin.

-

Oxidative Cyclization: The prenyl side chain of demethylsuberosin is converted into a furan ring by a CYP450 enzyme, a marmesin synthase . This reaction forms the intermediate (+)-marmesin.

-

Furan Ring Completion: (+)-marmesin is then converted to psoralen , the parent linear furanocoumarin, by a psoralen synthase , which is also a CYP450 enzyme. This step involves the removal of an acetone molecule.

Psoralen is the precursor to a variety of linear furanocoumarins, including oxypeucedanin. The final steps involve further prenylation and epoxidation.

-

Hydroxylation and Prenylation: Psoralen is hydroxylated at the 5-position to produce bergaptol, catalyzed by a P5H enzyme (a CYP450). Bergaptol is then O-methylated to form bergapten. While the exact precursor to oxypeucedanin's side chain isn't definitively detailed in the provided results, the structure suggests the attachment of a prenyl group that is subsequently modified. For instance, the related compound isoimperatorin is a prenyloxypsoralen.

-

Epoxidation: The defining structural feature of oxypeucedanin is its epoxide ring. This is formed through the epoxidation of a prenyl side chain attached to the furanocoumarin core. This reaction is catalyzed by a specific CYP450 cyclase/epoxidase . The formation of furan and pyran rings in related coumarins has been shown to proceed via an epoxide intermediate, suggesting a similar mechanism.

The overall biosynthetic pathway is visualized in the diagram below.

Caption: The biosynthetic pathway of Oxypeucedanin from L-Phenylalanine.

Key Enzymes in Oxypeucedanin Biosynthesis

The synthesis of oxypeucedanin relies on several key enzyme families. Cytochrome P450s are particularly crucial, catalyzing multiple oxidative steps throughout the pathway.

| Enzyme Class | Abbreviation | Role in Pathway | Example Reaction |

| Phenylalanine Ammonia-Lyase | PAL | Phenylpropanoid Pathway Entry | L-Phenylalanine → Cinnamic Acid |

| Cytochrome P450 Monooxygenases | CYP450 | Hydroxylation, Cyclization, Epoxidation | Cinnamic Acid → p-Coumaric Acid |

| Demethylsuberosin → Marmesin | |||

| Psoralen Hydroxylation | |||

| Prenyl Group Epoxidation → Oxypeucedanin | |||

| Prenyltransferases | PT | Attachment of Isoprenoid Units | Umbelliferone → Demethylsuberosin |

Experimental Protocols for Pathway Elucidation

The determination of biosynthetic pathways like that of oxypeucedanin involves a combination of genetic, biochemical, and analytical techniques. While specific, detailed protocols are proprietary to the conducting laboratories, the general methodologies can be summarized.

A common starting point is the identification of genes that may encode the biosynthetic enzymes. This is often achieved through transcriptomics.

-

Plant Material Selection: Tissues or plants known to produce high levels of oxypeucedanin (e.g., Peucedanum praeruptorum, Angelica dahurica) are selected.

-

RNA Sequencing: RNA is extracted from these tissues and sequenced to generate a transcriptome.

-

Co-expression Analysis: The expression profiles of known pathway genes (like PAL or other P450s) are used as bait to find other genes with similar expression patterns. This correlation suggests the candidate genes are part of the same metabolic pathway.

-

Sequence Homology: Candidate genes are often identified by comparing their sequences to those of known enzymes (e.g., other CYP450s) from different species.

Once candidate genes are identified, their functions must be verified experimentally.

-

Heterologous Expression: The candidate gene is cloned into an expression vector and introduced into a host organism (e.g., E. coli or yeast) that does not produce the compound of interest.

-

Protein Purification: The recombinant enzyme is produced by the host and purified.

-

In Vitro Enzyme Assays: The purified enzyme is incubated with a suspected substrate (e.g., a pathway intermediate) and necessary co-factors (like NADPH for CYP450s).

-

Product Analysis: The reaction mixture is analyzed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.

-

Site-Directed Mutagenesis: To understand the enzyme's catalytic mechanism, specific amino acid residues in the active site are altered, and the effect on enzyme activity is measured. This can help identify critical residues for catalysis or substrate specificity.

Caption: A typical workflow for identifying and characterizing biosynthetic enzymes.

Regulation of Furanocoumarin Biosynthesis

The production of furanocoumarins, including oxypeucedanin, is tightly regulated in plants. It is often induced in response to environmental stressors such as UV radiation, pathogen attack, and herbivory, as these compounds serve as phytoalexins (plant defense compounds).

The regulation occurs primarily at the transcriptional level, where environmental and developmental cues modulate the expression of biosynthetic genes. This control is orchestrated by a network of transcription factors.

-

Transcription Factors: Key families of transcription factors, including MYB , bHLH , and WD40-repeat (WDR) proteins, are known to regulate phenylpropanoid and flavonoid pathways. These proteins often form a ternary complex (MBW complex) that binds to the promoter regions of structural genes (like PAL, C4H, and CYP450s) to activate their transcription.

-

Environmental Cues: Factors like light and temperature can influence the activity of these transcription factors, thereby up- or down-regulating the entire pathway.

-

Phytohormones: Plant hormones also play a role in modulating the expression of pathway genes, integrating the plant's defense responses with its overall growth and development.

Caption: A conceptual model for the regulation of oxypeucedanin biosynthesis.

Conclusion and Future Perspectives

The biosynthetic pathway of oxypeucedanin is a specialized branch of the furanocoumarin pathway, heavily reliant on the catalytic versatility of CYP450 enzymes. While the general framework from the phenylpropanoid pathway to the psoralen core is well-established, the specific enzymes responsible for the final decorative steps—particularly the epoxidase that forms the characteristic oxypeucedanin structure—require further investigation. The elucidation of these final steps is crucial for metabolic engineering efforts. By identifying and characterizing all the genes in the pathway, it becomes possible to reconstruct it in microbial hosts like Saccharomyces cerevisiae or Escherichia coli for sustainable, industrial-scale production of this valuable bioactive compound. This would provide a reliable source for further pharmacological research and potential drug development.

References

The Furocoumarin Oxypeucedanin: A Technical Guide to its Mechanism of Action as a Selective hKv1.5 Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a naturally occurring furocoumarin, has emerged as a potent and selective blocker of the human voltage-gated potassium channel hKv1.5. This technical guide provides an in-depth analysis of the mechanism of action of oxypeucedanin, consolidating available quantitative data, detailing experimental methodologies, and visualizing the key pathways and workflows. Its selective inhibition of hKv1.5, an important channel in cardiac action potential repolarization, positions oxypeucedanin as a compound of interest for further investigation in the context of cardiovascular therapeutics, particularly for atrial fibrillation.

Introduction to Oxypeucedanin and its Target: The hKv1.5 Channel

Oxypeucedanin is a furocoumarin derivative that can be purified from plants such as Angelica dahurica.[1] Voltage-gated potassium (Kv) channels are a large family of transmembrane proteins crucial for the repolarization phase of the action potential in excitable cells, thereby regulating neuronal firing and cardiac rhythm.[2][3] The hKv1.5 channel, encoded by the KCNA5 gene, is predominantly expressed in the atria of the human heart and is responsible for the ultra-rapid delayed rectifier potassium current (IKur).[4] This atrial-specific expression makes hKv1.5 an attractive therapeutic target for the treatment of atrial fibrillation, as its inhibition can prolong the atrial action potential duration without affecting the ventricles, thus reducing the risk of ventricular arrhythmias.[1]

Mechanism of Action of Oxypeucedanin on hKv1.5 Channels

Oxypeucedanin has been identified as a potent and selective open-channel blocker of the hKv1.5 potassium channel. This mechanism is characterized by several key features:

-

Concentration-Dependent Inhibition: Oxypeucedanin inhibits the hKv1.5 current in a concentration-dependent manner.

-

Open-Channel Blockade: The inhibitory action of oxypeucedanin is consistent with an open-channel blocking mechanism. This means that the compound binds to the channel when it is in the open conformation, physically occluding the pore and preventing the flow of potassium ions.

-

Voltage-Dependency: The blocking effect of oxypeucedanin is voltage-dependent, with a more pronounced inhibition observed at depolarizing potentials between -40 mV and 0 mV, which corresponds to the voltage range where the hKv1.5 channel is open.

-

Kinetics Modification: Oxypeucedanin induces a rapid decline in the hKv1.5 current during depolarization. It also slows the deactivation kinetics of the channel, leading to a "tail crossover" phenomenon in electrophysiological recordings.

Crucially, studies have shown that oxypeucedanin has no inhibitory effect on the human ether-à-go-go-related gene (hERG) channel, which is a critical determinant of ventricular repolarization. This selectivity for hKv1.5 over hERG is a significant advantage from a cardiac safety perspective, as hERG channel blockade is associated with a high risk of life-threatening ventricular arrhythmias.

The proposed mechanism of action is visually summarized in the following diagram:

Quantitative Data

The following table summarizes the key quantitative data regarding the interaction of oxypeucedanin with the hKv1.5 channel.

| Parameter | Value | Channel | Cell Line | Reference |

| IC50 | 76 nM | hKv1.5 | Mouse Ltk- cells | |

| Effect on hERG | No effect | hERG | Not specified |

Experimental Protocols

This section provides a detailed methodology for the key experiments used to characterize the effects of oxypeucedanin on hKv1.5 channels and cardiac action potentials.

Whole-Cell Patch-Clamp Electrophysiology for hKv1.5 Channels

This protocol is adapted for studying hKv1.5 channels heterologously expressed in Chinese Hamster Ovary (CHO) cells.

4.1.1. Cell Culture and Transfection

-

Cell Line: Chinese Hamster Ovary (CHO) cells.

-

Culture Medium: F12 (HAM) medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression of the hKv1.5 channel.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Transfection: For transient expression, CHO cells are transfected with a plasmid vector containing the full-length human KCNA5 cDNA using a suitable transfection reagent. Electrophysiological recordings are typically performed 24-48 hours post-transfection. For stable cell lines, cells expressing hKv1.5 are selected and maintained under antibiotic pressure.

4.1.2. Solutions

-

External (Bath) Solution (in mM):

-

140 NaCl

-

5.4 KCl

-

1.8 CaCl2

-

1 MgCl2

-

10 HEPES

-

10 Glucose

-

pH adjusted to 7.4 with NaOH.

-

-

Internal (Pipette) Solution (in mM):

-

130 K-Aspartate

-

10 KCl

-

1 MgCl2

-

10 HEPES

-

5 EGTA

-

5 Mg-ATP

-

pH adjusted to 7.2 with KOH.

-

4.1.3. Electrophysiological Recording

-

Apparatus: A patch-clamp amplifier, a data acquisition system, and a microscope with micromanipulators.

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording Configuration: Whole-cell patch-clamp configuration is established.

-

Voltage-Clamp Protocol to Elicit hKv1.5 Currents:

-

Hold the cell at a membrane potential of -80 mV.

-

Apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for a duration of 500 ms.

-

Repolarize the membrane to -40 mV to record tail currents.

-

-

Data Analysis: The peak outward current at each voltage step is measured. To determine the IC50, the percentage of current inhibition is plotted against the concentration of oxypeucedanin, and the data are fitted with a Hill equation.

Conventional Microelectrode Recording of Cardiac Action Potentials

This protocol is for recording action potentials from isolated rat atrial and ventricular muscle preparations.

4.2.1. Tissue Preparation

-

Animal Model: Adult Sprague-Dawley rats.

-

Dissection: The heart is rapidly excised and placed in oxygenated Tyrode's solution. The atria and ventricles are dissected and mounted in a tissue bath.

-

Superfusion: The tissue is continuously superfused with Tyrode's solution gassed with 95% O2 and 5% CO2 at 37°C.

4.2.2. Solutions

-

Tyrode's Solution (in mM):

-

127 NaCl

-

4.5 KCl

-

1.8 CaCl2

-

1 MgCl2

-

10 Glucose

-

22 NaHCO3

-

pH 7.4 when gassed with 95% O2 / 5% CO2.

-

4.2.3. Electrophysiological Recording

-

Electrodes: Glass microelectrodes filled with 3 M KCl (tip resistance of 10-30 MΩ) are used to impale the cardiac myocytes.

-

Stimulation: The tissue is stimulated with bipolar silver electrodes at a constant frequency (e.g., 1 Hz).

-

Recording: The transmembrane action potentials are recorded using a high-input impedance amplifier and digitized for analysis.

-

Data Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after the application of oxypeucedanin at various concentrations.

The following diagram illustrates the general experimental workflow:

Broader Pharmacological Profile

While the primary focus of research on oxypeucedanin has been its potassium channel blocking activity, some studies have explored its effects on other cellular processes. For instance, in mouse neuroblastoma cells, oxypeucedanin was found to alter global gene expression and upregulate the mitogen-activated protein kinase (MAPK) signaling pathway. Further research is required to understand the full spectrum of oxypeucedanin's pharmacological effects and their potential therapeutic implications.

Conclusion and Future Directions

Oxypeucedanin is a potent and selective open-channel blocker of the hKv1.5 potassium channel with a clear mechanism of action. Its ability to prolong the atrial action potential duration without affecting the hERG channel makes it an interesting candidate for the development of novel anti-arrhythmic drugs for atrial fibrillation. Future research should focus on a more comprehensive characterization of its selectivity across a wider range of potassium channel subtypes and other ion channels. In vivo studies are also necessary to evaluate its efficacy and safety in preclinical models of atrial fibrillation. Furthermore, understanding its effects on other signaling pathways, such as the MAPK pathway, will be crucial for a complete assessment of its therapeutic potential and potential off-target effects. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of oxypeucedanin as a promising cardiovascular drug lead.

References

- 1. Effects of oxypeucedanin on hKv1.5 and action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative Modulation of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationship Study of Subtype-Selective Positive Modulators of KCa2 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Pharmacological Effects of Oxypeucedanin on the Cardiovascular System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin, a linear furanocoumarin found in various plant species of the Apiaceae and Rutaceae families, has garnered scientific interest for its diverse biological activities. While extensively studied for its anti-proliferative, cytotoxic, and anti-inflammatory properties, its pharmacological effects on the cardiovascular system are an emerging area of research. This technical guide provides a comprehensive overview of the current understanding of Oxypeucedanin's cardiovascular effects, with a focus on its anti-arrhythmic potential, and explores its putative roles in vasodilation, myocardial protection, and the modulation of cardiac remodeling. This document is intended to serve as a resource for researchers and professionals in drug development, summarizing key quantitative data, detailing experimental protocols, and visualizing implicated signaling pathways.

Anti-Arrhythmic Effects of Oxypeucedanin

The most well-documented cardiovascular effect of Oxypeucedanin is its potential as an anti-arrhythmic agent, specifically for atrial fibrillation. This activity is primarily attributed to its interaction with voltage-gated potassium channels.

Quantitative Data on hKv1.5 Potassium Channel Inhibition

| Parameter | Value | Cell Line | Technique | Reference |

| IC50 for hKv1.5 current inhibition | 76 nM | Human embryonic kidney (HEK) cells | Patch-clamp | [1] |

| Effect on HERG current | No significant effect | HEK cells | Patch-clamp | [1] |

Experimental Protocol: Patch-Clamp Analysis of hKv1.5 Channel Inhibition

The inhibitory effect of Oxypeucedanin on the human Kv1.5 (hKv1.5) channel was assessed using the whole-cell patch-clamp technique on a human embryonic kidney (HEK) cell line stably expressing the hKv1.5 channel.

-

Cell Culture: HEK cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

-

Electrophysiological Recording: Whole-cell currents were recorded using an patch-clamp amplifier. The external solution contained (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The internal pipette solution contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 Mg-ATP, adjusted to pH 7.2 with KOH.

-

Voltage Protocol: To elicit hKv1.5 currents, depolarizing pulses were applied to +60 mV for 300 ms from a holding potential of -80 mV.

-

Data Analysis: The concentration-response curve for Oxypeucedanin's inhibition of the hKv1.5 current was fitted to the Hill equation to determine the IC50 value.

Mechanism of Action: Open-Channel Blockade and Action Potential Prolongation

Oxypeucedanin acts as an open-channel blocker of the hKv1.5 channel. This is evidenced by its voltage-dependent inhibition, which is more pronounced at depolarizing potentials where the channel is in its open state. Furthermore, Oxypeucedanin slows the deactivation time course of the channel, leading to a "tail crossover" phenomenon in the current recordings. By inhibiting the hKv1.5 channel, which is crucial for the repolarization phase of the cardiac action potential, Oxypeucedanin prolongs the action potential duration (APD) in both atrial and ventricular muscle. This prolongation of the APD is a key mechanism for its potential anti-arrhythmic effect in conditions like atrial fibrillation.[1]

Signaling Pathway: hKv1.5 Channel Blockade

Caption: Oxypeucedanin blocks the open state of the hKv1.5 potassium channel.

Potential Vasodilatory and Blood Pressure Effects

The effects of Oxypeucedanin on vascular tone and blood pressure are not as clearly defined and present some conflicting information. While many furanocoumarins and flavonoids exhibit vasodilatory properties, at least one study has reported that Oxypeucedanin may increase blood pressure.[2] This highlights a critical area for further investigation.

Comparative Data of Related Compounds on Vasodilation

| Compound | Class | Effect on Vascular Tone | Putative Mechanism | Reference |

| Isoimperatorin | Furanocoumarin | Vascular relaxation | Not specified | [2] |

| Various Flavonoids | Flavonoid | Vasodilation | Endothelium-dependent (NO/cGMP pathway) and independent (Ca2+ channel blockade) |

Potential Mechanisms of Vasodilation

Should Oxypeucedanin possess vasodilatory properties, several mechanisms observed for other flavonoids could be implicated:

-

Endothelium-Dependent Vasodilation: This involves the release of nitric oxide (NO) from endothelial cells, which then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent relaxation.

-

Endothelium-Independent Vasodilation: This can occur through direct effects on vascular smooth muscle cells, such as the blockade of voltage-gated calcium channels, preventing the influx of Ca2+ necessary for contraction.

Experimental Protocol: Isolated Aortic Ring Assay

To definitively assess the vasoactive properties of Oxypeucedanin, the isolated aortic ring assay is a standard ex vivo method.

-

Tissue Preparation: Thoracic aortas are excised from rats, cleaned of connective tissue, and cut into rings (2-3 mm in width).

-

Organ Bath Setup: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2. The tension of the rings is recorded using an isometric force transducer.

-

Experimental Procedure: The rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or KCl. Once a stable contraction is achieved, cumulative concentrations of Oxypeucedanin are added to the bath to determine its relaxant or contractile effect. To investigate the role of the endothelium, the endothelium can be mechanically removed from some rings.

-

Data Analysis: The relaxant or contractile responses are expressed as a percentage of the pre-contraction induced by the agonist.

Signaling Pathway: Potential Endothelium-Dependent Vasodilation

Caption: Hypothetical pathway for Oxypeucedanin-induced vasodilation via NO signaling.

Myocardial Protection: Antioxidant and Anti-apoptotic Effects

Oxypeucedanin has demonstrated significant antioxidant and anti-apoptotic properties in non-cardiac cell lines, which suggests a potential protective role against myocardial injury, particularly in the context of ischemia-reperfusion injury.

Quantitative Data on Cytoprotective Effects

| Parameter | Effect of Oxypeucedanin (80 µg/mL) | Cell Line | Insult | Reference |

| Cell Viability | Increased | PC12 | Doxorubicin | |

| Mitochondrial Membrane Potential | Attenuated collapse | PC12 | Doxorubicin | |

| Caspase-3 Activity | Decreased | PC12 | Doxorubicin | |

| Bax/Bcl-2 ratio | Decreased | PC12 | Doxorubicin |

Experimental Protocol: Assessment of Cardioprotection in an In Vitro Model of Oxidative Stress

To investigate the direct cardioprotective effects of Oxypeucedanin, an in vitro model using cardiomyocytes subjected to oxidative stress can be employed.

-

Cell Culture: Primary neonatal rat ventricular myocytes (NRVMs) or a cardiomyocyte cell line (e.g., H9c2) are cultured under standard conditions.

-

Induction of Injury: Oxidative stress can be induced by treating the cells with agents like doxorubicin or hydrogen peroxide (H2O2).

-

Treatment: Cells are pre-treated with varying concentrations of Oxypeucedanin prior to the induction of injury.

-

Assessment of Cell Viability: Cell viability is measured using assays such as the MTT assay or by quantifying the release of lactate dehydrogenase (LDH).

-

Measurement of Apoptosis: Apoptosis can be assessed by TUNEL staining, flow cytometry analysis of Annexin V/Propidium Iodide stained cells, and by measuring the activity of caspases.

-

Analysis of Mitochondrial Function: Mitochondrial membrane potential can be measured using fluorescent dyes like JC-1 or TMRE.

-

Measurement of Oxidative Stress: The production of reactive oxygen species (ROS) can be quantified using fluorescent probes such as DCFH-DA.

Signaling Pathway: Potential Anti-Apoptotic Mechanism

Caption: Putative anti-apoptotic signaling pathway of Oxypeucedanin.

Potential Role in Cardiac Hypertrophy and Fibrosis

The anti-inflammatory properties of Oxypeucedanin suggest a potential role in mitigating cardiac hypertrophy and fibrosis, which are pathological processes often driven by inflammatory signaling. Oxypeucedanin hydrate has been shown to inhibit the TLR4-MD2/NF-κB/MAPK signaling axis, a key pathway in inflammation.

Comparative Data of Related Compounds on Cardiac Remodeling

| Compound | Class | Effect on Cardiac Remodeling | Putative Mechanism | Reference |

| Chrysin | Flavonoid | Anti-hypertrophic | Inhibition of NF-κB signaling | |

| Resveratrol | Polyphenol | Anti-fibrotic | Inhibition of TGF-β1/Smad signaling |

Experimental Workflow: Investigating Anti-Hypertrophic and Anti-Fibrotic Effects

Caption: Experimental workflow to assess Oxypeucedanin's effects on cardiac remodeling.

Conclusion and Future Directions

Oxypeucedanin presents a compelling profile as a potential cardiovascular therapeutic agent. Its well-characterized inhibitory effect on the hKv1.5 potassium channel provides a strong rationale for its development as an anti-arrhythmic drug for atrial fibrillation. Furthermore, its demonstrated antioxidant, anti-apoptotic, and anti-inflammatory properties suggest that it may offer protective effects against myocardial injury and pathological cardiac remodeling.

However, significant gaps in our understanding remain. The contradictory reports on its effect on blood pressure necessitate further investigation to clarify its vascular effects. Comprehensive studies are required to directly assess its impact on vasodilation, cardiac contractility, cardiomyocyte hypertrophy, and cardiac fibroblast function. Future research should focus on in vivo studies in relevant animal models of cardiovascular disease to validate the promising in vitro findings and to establish a clear safety and efficacy profile for Oxypeucedanin. Such studies will be crucial in translating the therapeutic potential of this natural compound into clinical applications for the management of cardiovascular diseases.

References

- 1. Effects of oxypeucedanin on hKv1.5 and action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxypeucedanin and isoimperatorin extracted from Prangos ferulacea (L.) Lindl protect PC12 pheochromocytoma cells from oxidative stress and apoptosis induced by doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

In vitro anticancer activity of Oxypeucedanin against human cancer cell lines.

An In-Depth Technical Guide on the In Vitro Anticancer Activity of Oxypeucedanin

Introduction

Oxypeucedanin, a naturally occurring linear furanocoumarin, has garnered significant attention within the scientific community for its potential as an anticancer agent.[1] Extracted from various plant species, notably from the roots of Angelica dahurica and Ostericum koreanum of the Apiaceae family, this compound has demonstrated a range of biological activities, including potent antiproliferative and cytotoxic effects against several human cancer cell lines.[1][2][3][4] This technical guide provides a comprehensive overview of the in vitro anticancer properties of Oxypeucedanin, focusing on its mechanism of action, experimental validation, and the signaling pathways it modulates. The information is tailored for researchers, scientists, and professionals in drug development seeking a detailed understanding of Oxypeucedanin's therapeutic potential.

Data Presentation: Antiproliferative Activity

The efficacy of Oxypeucedanin has been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the cell line and the duration of treatment. The data compiled from multiple studies underscores the selective nature of Oxypeucedanin, showing pronounced activity against cancer cells while exhibiting significantly lower toxicity towards normal cell lines.

Table 1: IC50 Values of Oxypeucedanin in Human Cancer and Normal Cell Lines

| Cell Line | Cancer Type | p53 Status | Treatment Duration (hours) | IC50 (µM) | Reference |

| SK-Hep-1 | Hepatocellular Carcinoma | Wild-Type | 72 | 32.4 | |

| HepG2 | Hepatocellular Carcinoma | Wild-Type | 72 | Sensitive | |

| Hep3B | Hepatocellular Carcinoma | Null | 72 | Insensitive | |

| DU145 | Prostate Carcinoma | Mutant | 24-72 | Dose-dependent Inhibition | |

| MRC5 | Normal Lung Fibroblast | Wild-Type | 72 | >100 |

Note: "Dose-dependent Inhibition" indicates that while a specific IC50 value was not provided in the cited text, the compound showed increasing growth inhibition at concentrations of 25, 50, and 100 µM. "Sensitive" and "Insensitive" refer to the observed antiproliferative response to Oxypeucedanin treatment.

Experimental Protocols

The investigation into Oxypeucedanin's anticancer effects employs a range of standard in vitro cellular and molecular biology techniques.

Cell Culture and Compound Treatment

Human cancer cell lines (e.g., SK-Hep-1, DU145) and normal cell lines (e.g., MRC5) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded in plates or flasks and allowed to attach overnight. Subsequently, the cells are treated with various concentrations of Oxypeucedanin (typically ranging from 25 to 100 µM) or a vehicle control (like DMSO) for specified durations (24, 48, or 72 hours).

Cell Proliferation and Viability Assays

The antiproliferative effect of Oxypeucedanin is commonly assessed using colorimetric assays.

-

SRB (Sulforhodamine B) Assay: This assay relies on the ability of the SRB dye to bind to protein components of cells. After treatment with Oxypeucedanin, cells are fixed, washed, and stained with SRB. The amount of bound dye, which is proportional to the cell number, is determined by measuring the optical density.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is quantified spectrophotometrically and is indicative of cell viability.

Cell Cycle Analysis

Flow cytometry is the standard method used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). After treatment, cells are harvested, fixed in ethanol, and stained with a fluorescent DNA-intercalating dye, such as propidium iodide (PI). The DNA content of individual cells is then measured by a flow cytometer. An accumulation of cells in a specific phase, such as the G2/M phase, indicates cell cycle arrest.

Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism of anticancer agents.

-

Western Blotting for Apoptotic Markers: This technique is used to detect changes in the expression levels of key proteins involved in apoptosis. Following treatment with Oxypeucedanin, cell lysates are prepared and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies. Key markers include cleaved (activated) forms of caspase-3 and Poly (ADP-ribose) polymerase (PARP).

Western Blotting for Signaling Pathway Analysis

To elucidate the molecular mechanisms, western blotting is employed to measure the expression and phosphorylation status of proteins in relevant signaling pathways. This includes proteins that regulate the cell cycle, such as cyclins (Cyclin A, Cyclin B1), cyclin-dependent kinases (cdc2), and their regulators (cdc25c, p-chk1), as well as tumor suppressor proteins like p53 and its downstream targets MDM2 and p21.

Mechanisms of Anticancer Activity

Research has revealed that Oxypeucedanin exerts its anticancer effects through a multi-pronged approach, primarily by inducing cell cycle arrest and apoptosis.

Induction of G2/M Phase Cell Cycle Arrest

A predominant mechanism of Oxypeucedanin is its ability to halt cancer cell proliferation by inducing cell cycle arrest at the G2/M transition phase. This has been observed consistently in both human hepatoma (SK-Hep-1) and prostate carcinoma (DU145) cells. This arrest is orchestrated by the modulation of key G2/M regulatory proteins. Studies show that Oxypeucedanin treatment leads to:

-

Downregulation of G2/M Checkpoint Proteins: A significant decrease in the expression levels of Cyclin B1, cdc2, and cdc25c. In prostate cancer cells, a decrease in Cyclin A was also noted. The cdc2/cyclin B1 complex is crucial for entry into mitosis, and its inhibition prevents cells from proceeding past the G2 phase.

-

Upregulation of Checkpoint Kinase 1 (Chk1): An increase in the phosphorylation of Chk1 at Ser345, which is a critical activation event in the DNA damage response pathway that leads to G2/M arrest.

Induction of Apoptosis

In addition to halting cell proliferation, Oxypeucedanin actively induces programmed cell death in cancer cells. In human prostate carcinoma DU145 cells, Oxypeucedanin-induced cell death is associated with a significant increase in apoptosis. The molecular mechanism involves the activation of the caspase cascade, a central component of the apoptotic pathway.

-

Activation of Caspase-3: Treatment with Oxypeucedanin leads to an increased level of cleaved (active) caspase-3.

-

Cleavage of PARP: Activated caspase-3 subsequently cleaves PARP, a hallmark of apoptosis. The induction of PARP cleavage by Oxypeucedanin is a strong indicator of its pro-apoptotic activity.

Role of the p53 Tumor Suppressor Pathway

The anticancer activity of Oxypeucedanin in hepatoma cells has been shown to be p53-dependent. The tumor suppressor protein p53 plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress.

-

Selective Sensitivity: Hepatoma cell lines expressing wild-type p53 (SK-Hep-1 and HepG2) are sensitive to Oxypeucedanin's antiproliferative effects. In contrast, p53-null hepatoma cells (Hep3B) are insensitive, highlighting the crucial role of p53 in mediating the compound's action.

-

Activation of p53 and Downstream Targets: Oxypeucedanin treatment activates the expression of p53. This, in turn, leads to the induction of its downstream targets, MDM2 and the cyclin-dependent kinase inhibitor p21, which contributes to the observed cell cycle arrest.

Conclusion and Future Directions

Oxypeucedanin demonstrates significant and selective in vitro anticancer activity against human cancer cell lines, particularly those of hepatic and prostatic origin. Its primary mechanisms of action involve the induction of G2/M phase cell cycle arrest and apoptosis. The cell cycle arrest is mediated by the downregulation of key mitotic entry proteins like the cdc2/cyclin B1 complex, while apoptosis is triggered via a caspase-3-dependent pathway. Furthermore, its efficacy in hepatoma cells is critically dependent on the presence of a functional p53 tumor suppressor.

These findings strongly suggest that Oxypeucedanin is a promising natural compound for further investigation in cancer therapy. Future research should focus on:

-

In Vivo Studies: Validating the in vitro findings in preclinical animal models to assess efficacy, toxicity, and pharmacokinetic profiles.

-

Combination Therapies: Exploring the synergistic potential of Oxypeucedanin with existing chemotherapeutic agents, as preliminary data suggests a synergistic effect with gemcitabine in hepatoma cells.

-

Broader Screening: Evaluating its activity against a wider range of cancer cell lines to identify other cancer types that may be sensitive to its effects.

-

Mechanism Elucidation: Further dissecting the upstream signaling events that initiate the observed cell cycle arrest and apoptosis, including the potential involvement of the PI3K/Akt and STAT3 pathways, which are common targets for natural anticancer compounds.

References

An In-depth Technical Guide to the Ethnobotanical Uses and Associated Signaling Pathways of Plants Containing Oxypeucedanin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxypeucedanin, a linear furanocoumarin, is a secondary metabolite found in a variety of plant species, primarily within the Apiaceae and Rutaceae families. Traditionally, plants containing this compound have been utilized in various ethnobotanical practices for their medicinal properties. Modern scientific investigation has begun to elucidate the pharmacological activities of Oxypeucedanin, revealing its potential as a lead compound for drug development. This technical guide provides a comprehensive overview of the ethnobotanical uses of Oxypeucedanin-containing plants, detailed experimental protocols for its study, and an examination of its effects on key cellular signaling pathways.

Ethnobotanical Uses of Plants Containing Oxypeucedanin

The traditional medicinal applications of plants rich in Oxypeucedanin are diverse, reflecting the compound's broad spectrum of biological activities. The following table summarizes the key ethnobotanical uses of prominent Oxypeucedanin-containing plant species.

| Plant Species | Family | Traditional Use | Geographic Region |

| Angelica dahurica | Apiaceae | Root used to relieve toothache, treat the common cold, hysteria, bleeding, menstrual disorders, and neuralgia.[1] | China, Korea |

| Prangos ferulacea | Apiaceae | Leaves and other parts used as a tonic, carminative, anthelmintic, emollient, and for gastrointestinal and liver disorders.[2][3] | Iran |

| Ferulago spp. | Apiaceae | Used for the treatment of hemorrhoids, intestinal worms, peptic ulcers, and as a sedative, carminative, and digestive aid. | Asia, Europe, Africa |

| Peucedanum praeruptorum (Qianhu) | Apiaceae | Root used in Traditional Chinese Medicine for respiratory ailments such as cough, asthma, and pulmonary hypertension. | China |

| Citrus spp. | Rutaceae | Various parts of citrus fruits are used in traditional medicine for their anti-inflammatory and anti-cancer properties. | Worldwide |

| Anethum graveolens (Dill) | Apiaceae | Consumed as a food and spice; traditionally used for digestive issues. | Worldwide |

| Poncirus trifoliata (Ponciri Fructus) | Rutaceae | Used in traditional Korean, Chinese, and Kampo medicines for allergic reactions, inflammation, digestive and respiratory problems. | East Asia |

Experimental Protocols

Isolation of Oxypeucedanin from Angelica dahurica Roots

This protocol describes a general procedure for the isolation of Oxypeucedanin using column chromatography, a commonly employed technique.

Materials:

-

Dried roots of Angelica dahurica

-

Solvents: n-hexane, ethyl acetate, methanol, chloroform

-

Silica gel (for column chromatography)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates

-

UV lamp

Procedure:

-

Extraction:

-

Grind the dried roots of Angelica dahurica into a fine powder.

-

Extract the powdered material sequentially with n-hexane, chloroform, and methanol at room temperature.

-

Concentrate each extract under reduced pressure using a rotary evaporator to obtain crude extracts.

-

-

Column Chromatography:

-

The chloroform extract, typically rich in furanocoumarins, is subjected to column chromatography.

-

Pack a glass column with silica gel suspended in n-hexane.

-

Load the concentrated chloroform extract onto the top of the silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of the eluate.

-

-

Fraction Analysis and Purification:

-

Monitor the collected fractions using TLC with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots under a UV lamp.

-

Combine the fractions containing the compound of interest (identified by its Rf value compared to a standard, if available).

-

Further purify the combined fractions using repeated column chromatography or preparative TLC until a pure compound is obtained.

-

-

Structure Elucidation:

-

Confirm the identity and purity of the isolated Oxypeucedanin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

A more advanced method for isolation involves high-speed counter-current chromatography (HSCCC) using a two-phase solvent system of n-hexane-ethyl acetate-methanol-water.

Assessment of Antiproliferative Activity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line (e.g., HT-29 human colon cancer cells)

-

Complete cell culture medium

-

Oxypeucedanin (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of Oxypeucedanin in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Oxypeucedanin. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into purple formazan crystals.

-

-

Solubilization and Measurement:

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting up and down.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of Oxypeucedanin compared to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Analysis of MAPK Signaling Pathway by Western Blot

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like those in the MAPK pathway.

Materials:

-

Cell line of interest

-

Oxypeucedanin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency and then treat with Oxypeucedanin at the desired concentrations and time points.

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated or total protein of interest overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

Signaling Pathways Modulated by Oxypeucedanin

Oxypeucedanin has been shown to exert its biological effects by modulating several key signaling pathways involved in inflammation, cell cycle regulation, and apoptosis.

Inhibition of the TLR4-MD2/NF-κB/MAPK Signaling Pathway

Oxypeucedanin hydrate has been demonstrated to alleviate rheumatoid arthritis by inhibiting the TLR4-MD2 complex, which in turn suppresses the downstream NF-κB and MAPK signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Caption: Oxypeucedanin inhibits the TLR4-MD2 complex, blocking downstream inflammatory signaling.

Activation of the p53-Dependent MDM2/p21 Pathway

The antiproliferative activity of Oxypeucedanin in human hepatoma cells is mediated through the induction of G2/M phase cell cycle arrest and the activation of the p53 tumor suppressor pathway. Activation of p53 leads to the upregulation of its downstream targets, MDM2 and p21, which play crucial roles in cell cycle arrest and apoptosis.

Caption: Oxypeucedanin activates p53, leading to cell cycle arrest and apoptosis.

Conclusion

Oxypeucedanin is a promising natural compound with a rich history of use in traditional medicine and a growing body of scientific evidence supporting its pharmacological activities. The information provided in this guide offers a foundation for researchers and drug development professionals to further investigate the therapeutic potential of Oxypeucedanin. The detailed experimental protocols and elucidation of its mechanisms of action on key signaling pathways will facilitate future studies aimed at developing novel therapeutics based on this furanocoumarin. Further research is warranted to fully explore its efficacy, safety, and potential clinical applications.

References

Oxypeucedanin Hydrate vs. Anhydrous Form: A Technical Guide to Structural and Activity Differences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxypeucedanin, a linear furanocoumarin predominantly isolated from the Apiaceae and Rutaceae families, exists in both a hydrated and an anhydrous form. The presence or absence of a water molecule in its crystal lattice introduces significant variations in its structural and physicochemical properties, which in turn can influence its biological activity. This technical guide provides an in-depth comparison of oxypeucedanin hydrate and its anhydrous counterpart, offering a comprehensive overview of their structural distinctions, a comparative analysis of their biological activities, detailed experimental protocols for their isolation and characterization, and a visualization of the key signaling pathway modulated by the hydrate form. This document is intended to serve as a critical resource for researchers engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents.

Structural and Physicochemical Dissimilarities

The primary structural difference between oxypeucedanin hydrate and anhydrous oxypeucedanin lies in the incorporation of a water molecule into the crystal structure of the former. This hydration affects the molecule's overall conformation and intermolecular interactions, leading to distinct physicochemical properties. Anhydrous oxypeucedanin possesses an epoxide ring, which is opened in the hydrate form to create a diol.

Table 1: Comparative Physicochemical and Spectroscopic Properties

| Property | Oxypeucedanin Hydrate | Anhydrous Oxypeucedanin |

| Molecular Formula | C16H16O6[1] | C16H14O5[2] |

| Molecular Weight | 304.29 g/mol [1] | 286.28 g/mol [2] |

| Melting Point | Not explicitly stated in comparative studies | 141-142 °C[3] |

| Solubility | Soluble in DMSO and DMF (~30 mg/ml), ethanol (~5 mg/ml), and sparingly soluble in aqueous buffers. | Information not readily available in comparative studies |

| Appearance | White to off-white solid | White powder |

| ¹H NMR Spectral Data | Characteristic signals for a diol group are present. | Characteristic signals for an epoxide ring are present. |

| ¹³C NMR Spectral Data | 16 carbon signals are typically observed. | 16 carbon signals are typically observed. |

Comparative Biological Activity

While both forms of oxypeucedanin exhibit biological activity, the structural differences, particularly in polarity and the presence of specific functional groups, can lead to variations in their potency and mechanism of action. Direct comparative studies on the biological activities of both forms are limited; however, data from various sources suggest differences in their cytotoxic effects.

Table 2: Comparative Cytotoxicity Data

| Cell Line | Oxypeucedanin Hydrate (IC50/EC50) | Anhydrous Oxypeucedanin (IC50/EC50) |

| HL-60 (Human Leukemia) | Data not available from comparative studies | 27.5 µg/mL |

| MK-1 (Human Gastric Cancer) | 47.2 µg/mL | Data not available from comparative studies |

| HeLa (Human Cervical Cancer) | 80.3 µg/mL | Data not available from comparative studies |

| B16/F10 (Murine Melanoma) | 42 µg/mL | Data not available from comparative studies |

Experimental Protocols

Isolation of Oxypeucedanin Hydrate from Angelica dahurica

This protocol is based on the use of ionic liquids for efficient extraction.

Materials:

-

Dried roots of Angelica dahurica

-

Imidazolium-based hydrophobic ionic liquids ([Bmim]PF6 or [Bmim]Tf2N)

-

0.01 N HCl for back-extraction

-

HPLC system for analysis

Procedure:

-

Extraction:

-

Powdered A. dahurica root samples are extracted with an ionic liquid (e.g., [Bmim]Tf2N) at a solvent-to-solid ratio of 8:1.

-

The extraction is carried out at 60°C for 180 minutes with agitation.

-

Samples are soaked for 30 minutes prior to extraction.

-

-

Back-extraction:

-

The target compounds are recovered from the ionic liquid solution using a back-extraction method with 0.01 N HCl.

-

-

Purification and Analysis:

-

The final product is enriched with oxypeucedanin hydrate.

-

The purity and yield are determined using HPLC analysis.

-

Characterization of Anhydrous Oxypeucedanin

Methods:

-

Isolation: Anhydrous oxypeucedanin can be isolated from various plant sources, such as Citrus species, using techniques like column chromatography on silica gel followed by recrystallization.

-